REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][C:3]=1[F:11].[OH-].[Na+].Br[CH2:15][CH2:16]Cl>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:9]#[N:10])[CH2:16][CH2:15]2)=[CH:4][C:3]=1[F:11] |f:1.2,4.5|
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Name
|
|
Quantity
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6.4 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(C=C1)CC#N)F
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Name
|
|
Quantity
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7.5 mL
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Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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4 mL
|
Type
|
reactant
|
Smiles
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BrCCCl
|
Name
|
|
Quantity
|
204 mg
|
Type
|
catalyst
|
Smiles
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[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
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Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled to room temperature
|
Type
|
EXTRACTION
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Details
|
Extracted with ethyl acetate (200 mL)
|
Type
|
WASH
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Details
|
The extracts were washed with water (100 mL), hydrogen chloride (100 mL, 10% HCl in water) and brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
Then dried with magnesium sulfate
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Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified
|
Name
|
|
Type
|
product
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Smiles
|
BrC1=C(C=C(C=C1)C1(CC1)C#N)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |